molecular formula C8H7ClNNaO3 B1139088 CHPG Sodium salt CAS No. 1303993-73-8

CHPG Sodium salt

Cat. No.: B1139088
CAS No.: 1303993-73-8
M. Wt: 223.59
Attention: For research use only. Not for human or veterinary use.
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Description

CHPG Sodium salt: 2-Chloro-5-hydroxyphenylglycine sodium salt , is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is widely used in neuroscience research due to its ability to modulate glutamatergic neurotransmission .

Mechanism of Action

Target of Action

CHPG Sodium Salt, also known as 2-Chloro-5-hydroxyphenylglycine or CHPG, is an agonist of the metabotropic glutamate receptors, specifically for mGluR5 . The mGluR5 receptor plays a crucial role in the central nervous system, influencing various neurological processes.

Mode of Action

This compound interacts with its target, the mGluR5 receptor, by binding to it and activating it . This activation can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Biochemical Pathways

Upon activation of the mGluR5 receptor, this compound affects several biochemical pathways. It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells . Additionally, it can protect against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability

Result of Action

The activation of the mGluR5 receptor by this compound leads to several molecular and cellular effects. It can increase cell viability and decrease LDH release after SO2 derivatives treatment . It also has the potential to protect cells against SO2-induced apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water-soluble form suggests that it may be more effective in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

CHPG Sodium salt is extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity for mGluR5 and its ability to potentiate NMDA receptor-mediated responses. This makes it a valuable tool in studying the specific roles of mGluR5 in various neurological processes and disorders .

Properties

IUPAC Name

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZZIISUUINJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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